![molecular formula C20H19N3O2S B2487257 4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1206999-04-3](/img/structure/B2487257.png)
4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Research has highlighted the synthesis of thiazole-aminopiperidine hybrid analogues, showing promising activity against Mycobacterium tuberculosis. These compounds, synthesized from aryl thioamides, have demonstrated significant in vitro activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and antituberculosis activity without cytotoxicity at effective concentrations (V. U. Jeankumar et al., 2013). This research suggests the potential of thiazole derivatives in addressing tuberculosis, a critical global health issue.
Heterocyclic Synthesis and Reactivity
The compound's structural components have been used in the synthesis of various heterocyclic compounds. For example, thiophenylhydrazonoacetates have been investigated for their reactivity towards different nitrogen nucleophiles, yielding a range of heterocyclic structures including pyrazole, isoxazole, and pyrimidine derivatives (R. Mohareb et al., 2004). These findings contribute to the development of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science.
Anticancer Activity
Further research into novel pyrazolopyrimidines derivatives has explored their anticancer and anti-5-lipoxygenase agents, demonstrating the compound's potential in the development of new therapeutic agents for cancer treatment (A. Rahmouni et al., 2016). These studies underscore the importance of heterocyclic compounds in medicinal chemistry and the ongoing search for effective cancer treatments.
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . The mode of action is likely dependent on the specific target and the context in which the compound is used.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . These can range from pathways involved in inflammation and pain to those involved in microbial growth and tumor progression.
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, suggesting they have favorable pharmacokinetic properties .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects of this compound could range from reducing inflammation and pain to inhibiting microbial growth and tumor progression .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 4-Phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide are not well characterized. Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Thiazole derivatives can interact with transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Thiazole derivatives could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
4-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-18(20(8-11-25-12-9-20)16-6-2-1-3-7-16)23-19-22-17(14-26-19)15-5-4-10-21-13-15/h1-7,10,13-14H,8-9,11-12H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQZYQKSXJLJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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